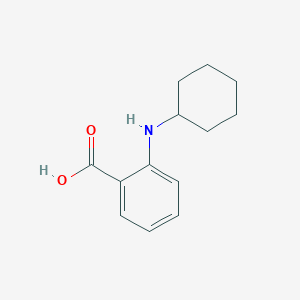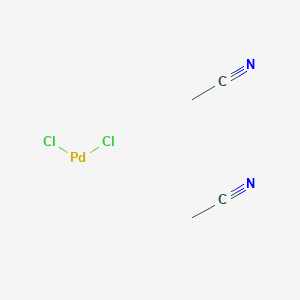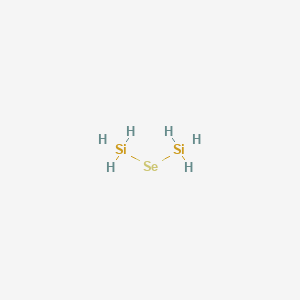
Disilaselenane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disilaselenane is a compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in scientific research. This compound is a member of the silylene family, which is a group of molecules that contain a silicon atom and a double bond. Disilaselenane is unique among these compounds because it contains a selenium atom in addition to the silicon atom. This gives it a distinct set of properties that make it useful in a variety of research applications.
Mécanisme D'action
The mechanism of action of disilaselenane is not well understood, but it is believed to involve the transfer of electrons between the silicon and selenium atoms. This transfer of electrons gives the compound its unique reactivity and makes it useful in a variety of research applications.
Effets Biochimiques Et Physiologiques
While disilaselenane has not been extensively studied for its biochemical and physiological effects, it is believed to be relatively non-toxic. This makes it a useful compound for research applications that involve living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of disilaselenane is its reactivity. This makes it useful in a variety of research applications, particularly in catalysis and materials synthesis. However, its reactivity can also be a limitation, as it can make it difficult to handle and store. Additionally, disilaselenane is a relatively new compound, and its properties and limitations are still being studied.
Orientations Futures
There are many potential future directions for the study of disilaselenane. One area of research that shows promise is in the development of new catalysts for organic synthesis. Disilaselenane has already been shown to be an effective catalyst for a variety of reactions, and further research could lead to the development of even more efficient catalysts. Additionally, disilaselenane could be used in the synthesis of new materials with unique properties. Continued research in this area could lead to the development of new materials with applications in fields such as electronics and energy storage.
Méthodes De Synthèse
Disilaselenane can be synthesized using a variety of methods, but the most common involves the reaction of disilene with selenium. This reaction typically takes place in the presence of a catalyst, such as a transition metal complex. The resulting product is a highly reactive compound that can be used in a variety of research applications.
Applications De Recherche Scientifique
Disilaselenane has a wide range of potential applications in scientific research. One of the most promising is in the field of catalysis. This compound has been shown to be an effective catalyst for a variety of reactions, including cross-coupling reactions and polymerization reactions. It has also been used in the synthesis of new materials, such as metal-organic frameworks.
Propriétés
Numéro CAS |
14939-45-8 |
|---|---|
Nom du produit |
Disilaselenane |
Formule moléculaire |
H6SeSi2 |
Poids moléculaire |
141.19 g/mol |
Nom IUPAC |
silylselanylsilane |
InChI |
InChI=1S/H6SeSi2/c2-1-3/h2-3H3 |
Clé InChI |
XJRDFEPOYGNZTR-UHFFFAOYSA-N |
SMILES |
[SiH3][Se][SiH3] |
SMILES canonique |
[SiH3][Se][SiH3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



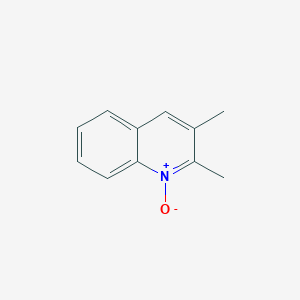
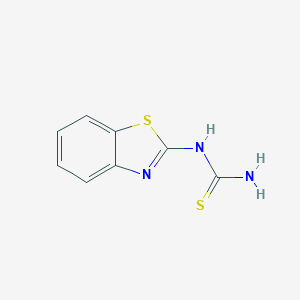
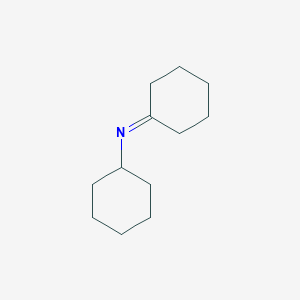
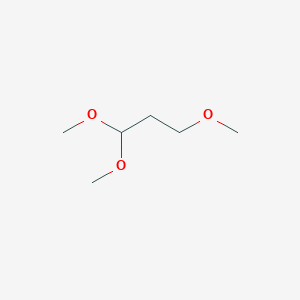
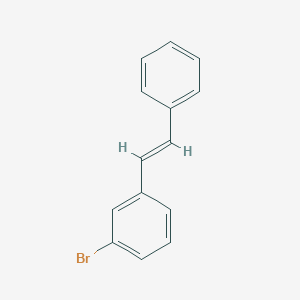

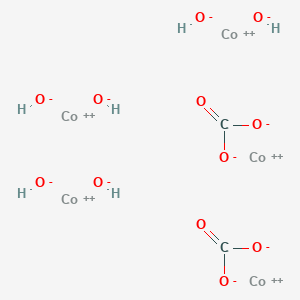
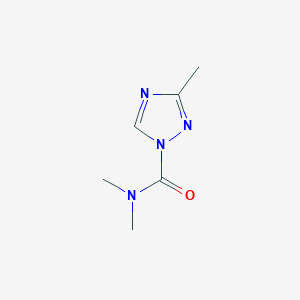
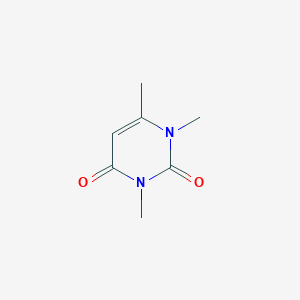
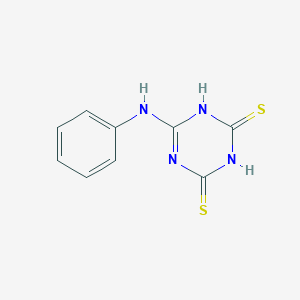
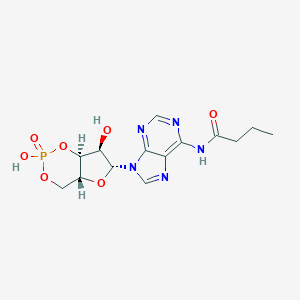
![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)
